molecular formula C14H22N2O B14610561 N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide CAS No. 60119-83-7

N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide

Cat. No.: B14610561
CAS No.: 60119-83-7
M. Wt: 234.34 g/mol
InChI Key: JFSRFVGANPPEOO-UHFFFAOYSA-N
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Description

2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sec-butylamino group and a dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylphenylacetic acid with sec-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.

Industrial Production Methods

In industrial settings, the production of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sec-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide: shares similarities with other amide compounds such as lidocaine and bupivacaine.

    Lidocaine: Known for its local anesthetic properties.

    Bupivacaine: Used as a long-acting local anesthetic.

Uniqueness

What sets 2-(sec-Butylamino)-N-(2,6-dimethylphenyl)acetamide apart is its unique combination of the sec-butylamino group and the dimethylphenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60119-83-7

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(butan-2-ylamino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C14H22N2O/c1-5-12(4)15-9-13(17)16-14-10(2)7-6-8-11(14)3/h6-8,12,15H,5,9H2,1-4H3,(H,16,17)

InChI Key

JFSRFVGANPPEOO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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